molecular formula C18H17NO3S B2372254 N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide CAS No. 2034563-58-9

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide

Cat. No.: B2372254
CAS No.: 2034563-58-9
M. Wt: 327.4
InChI Key: XDXDJEAYMDWBMV-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and chemical biology research. Compounds featuring acetamide cores and bifuran scaffolds are frequently explored for their potential biological activities and as key intermediates in organic synthesis . The structure of this reagent incorporates a [2,2'-bifuran]-5-ylmethyl group, a motif sometimes found in the development of novel therapeutic agents. The molecule also contains a benzylthio ether functional group, which can influence the compound's physicochemical properties and bioavailability . Similar acetamide and thioacetamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), which are significant targets in neurological disease research . Other carboxamide-containing molecules have also shown promise in antibacterial studies against resistant bacterial strains . Researchers can utilize this compound as a building block for constructing more complex heterocyclic systems or as a candidate for screening in various pharmacological assays. As with all compounds of this nature, this compound is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXDJEAYMDWBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17NO3S
  • Molecular Weight : 327.4 g/mol
  • IUPAC Name : 2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
  • CAS Number : 2034563-58-9

The compound features a bifuran ring system, which is known for its diverse reactivity and potential interactions with biological targets.

Target Interactions

Research indicates that compounds with similar structures can interact with various biological targets, including proteins involved in metabolic pathways. The amide functional group in this compound can engage in hydrogen bonding, potentially altering the function of target proteins.

Biochemical Pathways

While specific pathways affected by this compound remain largely uncharacterized, the presence of the bifuran structure suggests potential interactions with enzymes and receptors involved in various physiological processes. This could include modulation of neurotransmitter systems or enzyme inhibition.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activities of related compounds. For example, N-benzyl acetamides have shown efficacy in models of seizure activity, indicating that modifications to the acetamide structure can enhance biological effects . The structure-activity relationship (SAR) studies suggest that substituents on the benzyl or furan rings can significantly influence anticonvulsant potency.

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives containing furan rings have demonstrated activity against various bacterial strains. The bifuran structure may enhance this activity through increased hydrophobic interactions with microbial membranes .

Research Findings and Case Studies

StudyFindings
Anticonvulsant Activity Related compounds exhibited ED50 values ranging from 13 to 21 mg/kg in maximal electroshock seizure models, showing superior efficacy compared to phenobarbital (ED50 = 22 mg/kg) .
Antimicrobial Activity Furan-containing compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
Mechanistic Insights Studies using NMR spectroscopy and quantum chemical calculations have provided insights into the conformational behavior of related compounds, suggesting that structural flexibility may play a role in their biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for several reasons:

  • Antimicrobial Activity : Preliminary studies indicate that N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens .
  • Anticancer Potential : Research into structurally related compounds has revealed potential anticancer activities. For example, compounds with similar functional groups have been evaluated against human cancer cell lines, showing IC50 values that suggest they may inhibit cancer cell proliferation effectively .

Biological Research

The unique structural features of this compound allow it to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other bifuran derivatives that have been studied for their enzyme-modulating effects .
  • Receptor Binding : The bifuran moiety can engage in π-π stacking interactions and hydrogen bonding with biological receptors, potentially influencing receptor activity and signaling pathways .

Materials Science

The compound's chemical properties make it suitable for applications in materials science:

  • Polymer Development : this compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable linkages can lead to materials with specific mechanical or thermal characteristics.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-substituted acetamides similar to this compound against various bacterial strains using the tube dilution method. Results indicated that certain derivatives exhibited MIC values as low as 1.27 µM against resistant strains of bacteria .

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Case Study 2: Anticancer Activity

In another study focusing on anticancer activity, derivatives of compounds structurally related to this compound were tested against HCT116 colorectal carcinoma cells. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .

CompoundIC50 (µM)Cell Line
N95.85HCT116
N184.53HCT116

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Thiadiazole Derivatives

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () share the benzylthioacetamide backbone but replace the bifuran with a 1,3,4-thiadiazole ring. Key differences include:

  • Electronic Effects : The thiadiazole ring is more electron-deficient than bifuran, altering reactivity in nucleophilic substitution or redox reactions.
  • Synthetic Yields : Thiadiazole-based analogs (e.g., 5h, 5j in ) are synthesized in high yields (78–88%), indicating robust methods for benzylthio incorporation .
Naphthofuran Derivatives

Compounds like N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide () feature fused aromatic systems. Comparisons include:

  • Functionalization : Nitro and hydrazinyl groups in naphthofurans enable diverse derivatization, whereas the bifuran compound may prioritize steric accessibility .

Physicochemical Properties

The table below compares physical properties of selected analogs:

Compound Name Core Structure Melting Point (°C) Yield (%) Key Substituents
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... (5h) Thiadiazole 133–135 88 Benzylthio, isopropylphenoxy
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... (5j) Thiadiazole 138–140 82 4-Chlorobenzylthio
Target Compound (Hypothetical) Bifuran N/A N/A Benzylthio, bifuran

Key Observations :

  • Thiadiazole derivatives generally exhibit higher melting points (133–170°C) due to stronger intermolecular interactions (e.g., hydrogen bonding via -NH groups) .
  • The bifuran system’s lower polarity may reduce melting points compared to thiadiazoles, though experimental data is needed.

Preparation Methods

Formation of the Bifuran Moiety

The bifuran structure is synthesized via cyclization and coupling reactions. A common approach involves reacting furan precursors with aldehydes under acidic or basic conditions. For example, 1-(benzofuran-2-yl)-2-bromoethanone can be coupled with salicylaldehyde in acetone using sodium hydride (NaH) as a base, yielding the bifuran scaffold.

Reaction Conditions:

  • Solvent: Acetone or tetrahydrofuran (THF).
  • Temperature: 50–80°C.
  • Catalyst: NaH or K₂CO₃.
  • Yield: 70–85%.

Introduction of the Benzylthio Group

The benzylthio group is introduced via nucleophilic substitution or thiol-ene coupling. In one method, 2-chloroacetamide is reacted with benzyl mercaptan (C₆H₅CH₂SH) in the presence of a base like triethylamine (TEA):

$$
\text{ClCH}2\text{CONHR} + \text{C}6\text{H}5\text{CH}2\text{SH} \xrightarrow{\text{TEA}} \text{C}6\text{H}5\text{CH}2\text{SCH}2\text{CONHR} + \text{HCl}
$$

Key Parameters:

  • Molar ratio: 1:1.2 (chloroacetamide:benzyl mercaptan).
  • Reaction time: 4–6 hours.
  • Yield: 65–75%.

Acetamide Formation and Final Coupling

The bifuran and benzylthio intermediates are coupled via amide bond formation. N-([2,2'-bifuran]-5-ylmethyl)amine is reacted with 2-(benzylthio)acetyl chloride using a coupling agent such as HATU or DCC :

$$
\text{Bifuran-NH}2 + \text{ClCOCH}2\text{SCH}2\text{C}6\text{H}5 \xrightarrow{\text{HATU}} \text{Bifuran-NHCOCH}2\text{SCH}2\text{C}6\text{H}_5 + \text{HCl}
$$

Optimized Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Temperature: 0–25°C (ice bath to room temperature).
  • Yield: 80–90%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states.
  • Elevated temperatures (>50°C) risk side reactions, such as furan ring opening or oxidation.

Catalytic Systems

  • Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in bifuran synthesis.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thiol-ene reactions.

Purification Techniques

  • Flash chromatography (silica gel, DCM/MeOH 95:5) achieves >95% purity.
  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.25–7.35 (m, 5H, aromatic), δ 5.20 (s, 2H, –SCH₂–), δ 4.40 (d, 2H, –NHCH₂–).
IR 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–S stretch).
MS (ESI+) m/z 328.1 [M+H]⁺, 350.1 [M+Na]⁺.

X-ray Crystallography

While no crystal structure is available for this compound, analogous acetamide derivatives crystallize in triclinic space groups (e.g., P1) with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice.

Applications and Derivatives

This compound serves as a precursor for:

  • Antimicrobial agents : Bisbenzofuran derivatives exhibit activity against Mycobacterium tuberculosis.
  • Anticancer compounds : Acetamide-modified furans inhibit tumor cell proliferation (IC₅₀: 10–50 μM).
  • Materials science : Bifuran cores are used in organic semiconductors due to their π-conjugated systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide?

  • Methodological Answer : The synthesis involves three critical steps:

Benzylthio Intermediate Formation : React benzyl chloride with thiourea to yield benzylthiourea, followed by hydrolysis to generate benzylthiol.

Acetamide Backbone Construction : React benzylthiol with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form 2-(benzylthio)acetamide.

Bifuran Coupling : Introduce the [2,2'-bifuran]-5-ylmethyl group via nucleophilic substitution using sodium hydride as a base and DMF as a solvent.
Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural validation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments (e.g., thioether S-CH₂ at δ 3.8–4.2 ppm) and carbon backbone.
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.12).
  • IR Spectroscopy : Identifies amide C=O (1650–1700 cm⁻¹) and furan C-O-C (1010–1050 cm⁻¹).
  • X-ray Crystallography : Resolves spatial arrangement of the bifuran and benzylthio moieties if crystallizable .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assays using HeLa or MCF-7 cells (IC₅₀ determination).
  • Antimicrobial Testing : Broth microdilution against S. aureus or E. coli (MIC values).
  • Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9).
    Include vehicle controls (DMSO <0.1%) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Methodological Answer :

  • Modify Substituents : Replace benzylthio with methylthio or phenylthio to assess hydrophobicity effects.
  • Vary Bifuran Substituents : Introduce electron-withdrawing groups (e.g., nitro) to the furan rings to alter π-π stacking.
  • Assay Parallelization : Test derivatives against panels of cancer cell lines and enzymatic targets (e.g., COX-2, HDACs) to identify selectivity.
    Computational docking (AutoDock Vina) predicts binding affinities to prioritize synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical cell lines (ATCC-verified), passage numbers, and serum-free media during cytotoxicity tests.
  • Purity Validation : Employ HPLC-DAD (≥98% purity) and elemental analysis to exclude batch variability.
  • Meta-Analysis : Cross-reference data with analogs (e.g., 2-(benzylthio)-N-(pyrazinylmethyl)acetamide) to isolate pharmacophoric contributions .

Q. How can computational chemistry enhance pharmacological profiling?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with tubulin) to assess binding stability over 100 ns trajectories.
  • QSAR Modeling : Correlate logP, polar surface area, and H-bond donors with bioavailability using partial least squares regression.
  • DFT Calculations : Evaluate electron density maps to guide substitutions (e.g., fluorination at bifuran positions) for enhanced target engagement .

Q. What challenges arise during scale-up synthesis for preclinical studies?

  • Methodological Answer :

  • Yield Optimization : Replace DMF with THF to simplify solvent removal; use microwave-assisted synthesis for faster coupling (50% yield improvement).
  • Purification : Transition from column chromatography to recrystallization (ethanol/water) for gram-scale batches.
  • Process Monitoring : Implement PAT tools (e.g., ReactIR) for real-time reaction tracking and impurity control .

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